molecular formula C15H19NO3 B577745 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol CAS No. 1242334-51-5

1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

Cat. No.: B577745
CAS No.: 1242334-51-5
M. Wt: 261.321
InChI Key: COKCTIHIAOOCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions would depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is used in pharmacological studies to investigate its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol can be compared with other similar compounds, such as:

  • 1-(4-(3-Methoxypropoxy)quinolin-2-yl)methanol
  • 1-(4-(3-Methoxypropoxy)quinolin-2-yl)propanol
  • 1-(4-(3-Methoxypropoxy)quinolin-2-yl)butanol

These compounds share similar structural features but differ in the length of the alkyl chain attached to the quinoline ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(3-methoxypropoxy)quinolin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)14-10-15(19-9-5-8-18-2)12-6-3-4-7-13(12)16-14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCTIHIAOOCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=C1)OCCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743515
Record name 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242334-51-5
Record name 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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